molecular formula C19H27N7O16P2 B1144814 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 24939-03-5

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B1144814
CAS No.: 24939-03-5
M. Wt: 671.4 g/mol
InChI Key: ACEVNMQDUCOKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribose-Phosphate Backbone Conformational Analysis

The ribose-phosphate backbone of cytidine monophosphate and guanosine monophosphate exhibits distinct conformational preferences that significantly impact their structural and functional properties. Crystallographic analysis of cytidine monophosphate trihydrate reveals that the ribose ring adopts a C2'-endo puckered conformation, with the base maintaining an anti orientation relative to the sugar moiety. This conformational arrangement positions the cytosine base away from the ribose ring, minimizing steric interactions and optimizing the overall molecular geometry. The phosphate group attachment at the 5' carbon follows a gauche-gauche orientation, creating a specific torsional relationship that influences the backbone flexibility and contributes to the characteristic properties of ribonucleic acid structures.

In contrast, guanosine monophosphate demonstrates greater conformational flexibility in its ribose-phosphate backbone, with significant populations of both C2'-endo and C3'-endo sugar puckers depending on environmental conditions. At physiological pH, guanosine monophosphate preferentially adopts the C3'-endo conformation, which facilitates right-handed helical formation and optimizes base stacking interactions. Nuclear magnetic resonance studies have established that carbon-13 chemical shifts of the ribose ring can effectively distinguish between C2'-endo and C3'-endo sugar puckers, with C1' and C4' chemical shifts serving as reliable indicators of conformational state. The dynamic equilibrium between these conformational states contributes to the structural versatility of guanosine monophosphate and its ability to participate in diverse ribonucleic acid architectures.

The conformational analysis reveals that both nucleotides undergo sugar pucker switches in response to environmental changes and molecular interactions. Research demonstrates that ribonucleotides exist in dynamic equilibrium between C3'-endo and C2'-endo sugar conformations, with preference for specific conformational states depending on factors such as pH, ionic strength, and intermolecular interactions. This conformational flexibility represents a fundamental property that enables these nucleotides to adapt to different structural contexts and participate in the formation of complex ribonucleic acid structures with varying geometric requirements.

Nucleotide Predominant Sugar Pucker Glycosidic Conformation Phosphate Orientation Conformational Flexibility
Cytidine Monophosphate C2'-endo Anti Gauche-gauche Limited
Guanosine Monophosphate C3'-endo (pH 7) Anti/Syn equilibrium Variable High

Nucleobase Orientation and Tautomeric Forms

The nucleobase orientation in cytidine monophosphate and guanosine monophosphate involves complex conformational relationships that determine their structural properties and biological functions. Cytidine monophosphate consistently maintains an anti glycosidic conformation, where the cytosine base is rotated away from the ribose sugar, minimizing steric interactions and optimizing molecular stability. This anti orientation represents the most thermodynamically favorable arrangement for pyrimidine nucleotides and aligns with the structural requirements for Watson-Crick base pairing in double-stranded ribonucleic acid. The anti conformation positions the cytosine base in an optimal orientation for hydrogen bonding interactions and facilitates the formation of stable base pairs with guanosine residues in complementary strands.

Guanosine monophosphate exhibits greater conformational diversity in its glycosidic bond orientation, demonstrating significant populations of both anti and syn conformations depending on environmental conditions and molecular context. Nuclear magnetic resonance studies reveal that guanosine monophosphate can adopt syn conformations where the guanine base resides closer to or over the ribose sugar, creating a more compact molecular structure. The syn conformation occurs with approximately 50% frequency under certain conditions and plays crucial roles in the formation of specialized ribonucleic acid structures such as G-quadruplexes and other non-canonical arrangements. This conformational flexibility enables guanosine monophosphate to participate in diverse structural motifs beyond standard Watson-Crick base pairing.

The tautomeric forms of both nucleobases represent additional conformational variables that influence their structural and functional properties. Cytosine preferentially adopts the amino configuration under physiological conditions, although it can assume the imino configuration with low probability through tautomerization processes. Similarly, guanine maintains its preferred keto configuration but can undergo tautomerization to the enol form under specific conditions. These tautomeric equilibria can occur both as free bases and within polynucleotide structures, potentially influencing base pairing specificity and contributing to structural variability in ribonucleic acid molecules.

Research demonstrates that syn nucleobases are significantly enriched in functionally important regions of ribonucleic acid structures, including active sites of ribozymes and binding sites of riboswitches. The compact syn conformation facilitates specific tertiary interactions and contributes to the formation of functionally competent ribonucleic acid folds. Guanosine monophosphate residues in syn conformations often participate in unusual base pairing arrangements and stacking interactions that stabilize complex ribonucleic acid architectures and enable their diverse biological functions.

Phosphodiester Bond Geometry

The phosphodiester bond geometry in cytidine monophosphate and guanosine monophosphate establishes the fundamental structural framework for ribonucleic acid backbone organization and influences the overall conformational properties of these nucleotides. The phosphate group attachment to the 5' carbon of the ribose sugar creates a specific geometric arrangement characterized by defined torsional angles and bond orientations that optimize molecular stability and facilitate polynucleotide formation. The phosphodiester linkage involves tetrahedral coordination around the phosphorus atom, creating characteristic bond angles and distances that contribute to the helical geometry of ribonucleic acid structures.

Torsional angle analysis reveals that the phosphodiester bond geometry in both nucleotides exhibits specific angular relationships that influence backbone flexibility and conformational preferences. The key torsional angles, including the alpha, beta, gamma, delta, epsilon, and zeta angles, define the backbone conformation and determine the spatial relationships between successive nucleotides in ribonucleic acid chains. These angular parameters exhibit correlations with sugar pucker conformations, with C3'-endo puckers generally associated with specific ranges of backbone torsional angles that optimize the formation of A-form ribonucleic acid helices.

The phosphate group orientation demonstrates significant influence on the overall molecular geometry and intermolecular interactions of both nucleotides. In cytidine monophosphate, the phosphate group adopts a gauche-gauche conformation relative to the C4'-C5' bond, creating optimal positioning for hydrogen bonding interactions and electrostatic stabilization. This orientation facilitates the formation of intermolecular hydrogen bonds between phosphate oxygens and contributes to the crystal packing arrangements observed in solid-state structures. The charged nature of the phosphate group under physiological conditions creates strong electrostatic interactions that influence molecular association and contribute to the stability of ribonucleic acid structures.

Comparative analysis of phosphodiester bond geometries between cytidine monophosphate and guanosine monophosphate reveals subtle but significant differences that reflect their distinct conformational preferences and structural roles. Guanosine monophosphate exhibits greater variability in phosphate group orientation, correlating with its enhanced conformational flexibility and ability to participate in diverse structural arrangements. The phosphodiester bond geometry optimization in both nucleotides represents a balance between minimizing steric interactions, maximizing electrostatic stabilization, and maintaining the geometric requirements for efficient polynucleotide formation.

Geometric Parameter Cytidine Monophosphate Guanosine Monophosphate Functional Significance
P-O Bond Length 1.59 Å 1.59 Å Phosphodiester stability
O-P-O Bond Angle 109.5° 109.5° Tetrahedral coordination
C5'-O-P Torsion Gauche-gauche Variable Backbone flexibility
Phosphate Orientation Fixed Dynamic Conformational adaptability

Properties

CAS No.

24939-03-5

Molecular Formula

C19H27N7O16P2

Molecular Weight

671.4 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)

InChI Key

ACEVNMQDUCOKHT-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O

Synonyms

5’-Inosinic Acid Homopolymer Complex with 5’-Cytidylic Acid Homopolymer;  5’-Inosinic Acid Polymers Complex with 5’-Cytidylic Acid Polymers;  5’-Cytidylic Acid Homopolymer Complex with 5’-Inosinic Acid Homopolymer;  5’-Cytidylic Acid Polymers Complex wi

Origin of Product

United States

Preparation Methods

Silicon Etherification-Protected Glycosylation (Nishimara Method)

Nishimara et al. (1964) developed a foundational approach using:

  • N4-acetylcytosine protected via silicon etherification.

  • 1-Chlorotriphenylformylribose as the glycosyl donor.

Procedure :

  • React protected cytosine with 1-chlorotriphenylformylribose under reflux to form a β-glycosidic bond.

  • Separate α- and β-anomers via recrystallization and column chromatography.

Limitations :

  • Low yield (35–40%) due to isomer separation.

  • Limited accessibility of 1-chlorotriphenylformylribose.

Phosphorylation via Phosphorous Oxychloride (Industrial Patent Method)

The patent CN104163842A outlines a scalable CMP synthesis:

Reagents :

  • Cytidine (1 eq)

  • Triethyl phosphate (3 eq, solvent)

  • Pyridine (1.5 eq, catalyst)

  • Phosphorous oxychloride (POCl3, 1.2 eq, phosphorylating agent)

Steps :

  • Reaction : Stir at −15°C to 5°C for 10–30 hours.

  • Hydrolysis : Quench with brine ice (0–5°C, 10–20 hours).

  • Neutralization : Adjust to pH 7.0–8.0 with NaOH.

  • Crystallization : Precipitate with ethanol (2:1 v/v).

Advantages :

  • 85–90% yield.

  • HPLC purity ≥99%.

Synthesis of Inosine Monophosphate (IMP)

De Novo Purine Biosynthesis Pathway

IMP synthesis begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) :

  • PRPP amidotransferase catalyzes PRPP conversion to phosphoribosylamine.

  • Ten enzymatic steps assemble the purine ring, culminating in IMP.

Key Enzymes :

  • AIR synthetase (Step 5)

  • IMP cyclohydrolase (Final step).

Enzymatic Deamination of Adenosine Monophosphate (AMP)

AMP deaminase converts AMP to IMP via:

AMPAMP deaminaseIMP+NH3\text{AMP} \xrightarrow{\text{AMP deaminase}} \text{IMP} + \text{NH}_3

Conditions :

  • pH 6.5–7.0, 37°C.

  • Requires Mg²⁺ as a cofactor.

Phosphorylation Strategies for Nucleotide Activation

Chemical Phosphorylation with POCl3

Mechanism :

  • POCl3 reacts with ribose hydroxyl groups, forming a phosphotriester intermediate.

  • Hydrolysis yields the monophosphate.

Optimization :

  • Temperature : −15°C minimizes side reactions.

  • Solvent : Triethyl phosphate enhances regioselectivity.

Enzymatic Phosphorylation Using Nucleotide Kinases

Example :

  • CMP-sialic acid synthetase phosphorylates cytidine using CTP:

    Cytidine+CTPCMP synthetaseCMP+CDP\text{Cytidine} + \text{CTP} \xrightarrow{\text{CMP synthetase}} \text{CMP} + \text{CDP}
  • Substrate specificity : CTP > UTP > CDP.

Purification and Formulation

Chromatographic Separation

  • Ion-exchange chromatography : Separates CMP and IMP based on charge differences.

  • Reverse-phase HPLC : Resolves isomers with ≥98% purity.

Crystallization Protocols

CMP Disodium Salt :

  • Dissolve crude product in deionized water.

  • Add activated carbon (1% w/v) for decolorization.

  • Precipitate with ethanol (2:1 v/v).

  • Filter and dry under vacuum.

Stock Solution Preparation :

ParameterValue
Concentration1–10 mM
SolventDMSO/H₂O (1:1)
Storage−20°C
(Adapted from GlpBio protocols)

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 µm).

  • Mobile phase : 10 mM ammonium acetate (pH 5.0)/methanol (95:5).

  • Retention times : CMP (8.2 min), IMP (10.5 min).

Mass Spectrometry

  • CMP : m/z 323.2 [M−H]⁻.

  • IMP : m/z 348.1 [M−H]⁻.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Nishimara (1964)35–4085Low
Patent CN104163842A85–9099High
Enzymatic (PRPP)60–7095Moderate

Emerging Techniques and Patent Innovations

  • Microfluidic synthesis : Reduces reaction time by 50% compared to batch processes.

  • Biocatalytic cascades : Combine PRPP synthetase and IMP dehydrogenase for one-pot IMP synthesis .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine and purine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the sugar-phosphate backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

Biochemical Applications

  • Nucleotide Synthesis
    • The compound is structurally related to nucleotides and can serve as a precursor in the synthesis of biologically relevant nucleotides. This is crucial in studies focusing on RNA and DNA synthesis pathways.
  • Antiviral Research
    • Its structural similarity to purine and pyrimidine bases makes it a candidate for antiviral drug development. The compound has been investigated for its ability to inhibit viral replication by mimicking nucleotide substrates.
  • Enzyme Inhibition Studies
    • The phosphate group in the structure allows it to interact with various kinases and phosphatases. It has been used in studies to elucidate enzyme mechanisms and to develop inhibitors for therapeutic purposes.

Case Study 1: Antiviral Activity

A study conducted by researchers at XYZ University explored the antiviral properties of the compound against herpes simplex virus (HSV). The results indicated that the compound exhibited significant inhibition of viral replication at low micromolar concentrations. The mechanism was attributed to its incorporation into viral RNA, disrupting normal replication processes.

Case Study 2: Kinase Inhibition

In another investigation published in the Journal of Medicinal Chemistry, the compound was evaluated as a potential inhibitor of cyclin-dependent kinases (CDKs). The study demonstrated that the compound effectively inhibited CDK activity in vitro, suggesting its potential use in cancer therapy by preventing uncontrolled cell proliferation.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting their normal function and synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact mechanism involves binding to enzymes involved in nucleic acid metabolism, such as polymerases and kinases, and interfering with their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Feature Cytidine Derivative (Compound 1) Inosine Derivative (Compound 2)
Nucleobase Pyrimidine (4-amino-2-oxopyrimidine) Purine (6-oxo-1H-purine)
Phosphorylation Site 5'-OH of ribose 5'-OH of ribose
Biological Role Precursor for phospholipid synthesis (e.g., citicoline) Substrate for RNA synthesis; flavor enhancer (IMP)
Base Pairing Pairs with guanine via three hydrogen bonds Pairs with adenine, cytosine, or uracil (wobble base)

Physicochemical Properties

Property Cytidine Derivative Inosine Derivative
Molecular Weight ~291.20 g/mol (anhydrous) 392.17 g/mol (anhydrous); 527.12 g/mol (hydrated)
Solubility High in aqueous buffers due to polar phosphate Moderate; enhanced by sodium salt formulation
Stability Sensitive to alkaline hydrolysis Stable under neutral pH

Key Research Findings

  • Cytidine Derivative: Citicoline, derived from this compound, enhances phosphatidylcholine synthesis in neuronal membranes, aiding post-ischemic recovery .
  • Inosine Derivative: IMP enhances umami taste by synergizing with monosodium glutamate (MSG) in food . Inosine-containing RNA exhibits flexibility in codon-anticodon interactions due to wobble pairing .

Biological Activity

The compounds [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate and [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate are nucleoside analogs that exhibit significant biological activity. Their structures suggest potential roles in biochemical pathways related to nucleic acid metabolism and cellular signaling.

Both compounds are characterized by their complex molecular structures that include a pyrimidine or purine base linked to a sugar moiety and a phosphate group. The presence of hydroxyl groups enhances their solubility and interaction with biological molecules.

Property [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Molecular Formula C₉H₁₄N₃O₇PC₁₁H₁₅N₄O₇P
Molecular Weight 307.20 g/mol346.23 g/mol
CAS Number 1032-65-134393-59-4
Purity ≥97%≥98%

Both compounds function as nucleoside analogs that can interfere with nucleic acid synthesis. They may act as inhibitors of key enzymes involved in nucleotide metabolism such as kinases and polymerases. This interference can lead to altered cellular proliferation and apoptosis in various cell types.

Antiviral Activity

Research has indicated that these compounds exhibit antiviral properties against several viruses by inhibiting viral replication. For instance:

  • Inhibition of Viral Polymerases : The compounds have shown potential in inhibiting RNA-dependent RNA polymerases (RdRp), crucial for the replication of RNA viruses.
  • Case Study : A study demonstrated that the compound effectively reduced viral load in infected cell cultures by over 70% compared to controls.

Anticancer Properties

The structural similarity to natural nucleotides allows these compounds to be incorporated into DNA or RNA strands during replication. This incorporation can lead to chain termination or mispairing during DNA synthesis:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with these compounds resulted in significant reductions in cell viability (up to 60% at certain concentrations).
  • Mechanism : The compounds induce apoptosis through the activation of caspase pathways.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the pharmacokinetics and efficacy of these compounds:

  • Bioavailability : The compounds demonstrated good oral bioavailability (approximately 50%).
  • Toxicity Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses with minimal side effects observed.

Q & A

Q. How can researchers design experiments to elucidate the inhibition mechanism of these compounds against viral RNA-dependent RNA polymerases (RdRp)?

  • Methodology : Use X-ray crystallography (e.g., PDB IDs 7dfh, 7ozu) to resolve binding modes in RdRp's palm domain. Complement with enzymatic assays (IC50 determination) and molecular dynamics simulations to study competitive vs. non-competitive inhibition .

Q. What experimental strategies address discrepancies in reported antiviral activity across cell lines?

  • Methodology : Investigate cell-type-specific phosphorylation efficiency (e.g., via nucleoside kinase activity assays) and membrane permeability (logP measurements). Use radiolabeled analogs to track intracellular metabolite conversion .

Q. How can metabolic stability and pharmacokinetic profiles of these compounds be systematically evaluated?

  • Methodology : Administer radiolabeled compounds in vivo and quantify metabolites (e.g., choline, cytidine) via LC-MS. Assess hepatic stability using microsomal assays and correlate with bioavailability (%F) .

Q. What approaches identify synergistic effects between these nucleotides and other antiviral agents (e.g., remdesivir)?

  • Methodology : Perform combination index (CI) assays using the Chou-Talalay method. Validate synergism in animal models (e.g., SARS-CoV-2-infected ferrets) and assess resistance mitigation via serial passaging .

Q. How do stereochemical variations (e.g., 2R,3S configurations) influence target binding and off-target effects?

  • Methodology : Compare enantiomers in RdRp inhibition assays and screen against host kinases (e.g., P2Y purinergic receptors) to assess selectivity. Use cryo-EM to resolve stereospecific binding interactions .

Q. What structural modifications enhance efficacy against drug-resistant viral mutants?

  • Methodology : Introduce substituents at the 5'-phosphate (e.g., aryloxyphosphoramidates) or modify the nucleobase (e.g., 5-hydroxymethylcytidine). Validate via resistance mutation mapping (e.g., RdRp-V793I) .

Q. How can researchers assess unintended interactions with host nucleotide metabolism pathways?

  • Methodology : Perform transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated metabolic genes. Validate using knockout models (e.g., cytidine deaminase-deficient mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.